
2-(4-tert-butylphenoxy)-N-(3-hydroxy-3-phenylpropyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-tert-butylphenoxy)-N-(3-hydroxy-3-phenylpropyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a tert-butyl group attached to a phenoxy ring, which is further connected to an acetamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-butylphenoxy)-N-(3-hydroxy-3-phenylpropyl)acetamide typically involves the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-tert-butylphenol with a suitable halogenating agent, such as bromine or chlorine, to form 4-tert-butylphenyl halide.
Nucleophilic Substitution: The 4-tert-butylphenyl halide is then reacted with sodium phenoxide to form 4-tert-butylphenoxybenzene.
Acetamide Formation: The final step involves the reaction of 4-tert-butylphenoxybenzene with 3-hydroxy-3-phenylpropylamine in the presence of acetic anhydride to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
2-(4-tert-butylphenoxy)-N-(3-hydroxy-3-phenylpropyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The acetamide group can be reduced to form an amine.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Formation of 2-(4-(tert-butyl)phenoxy)-N-(3-oxo-3-phenylpropyl)acetamide.
Reduction: Formation of 2-(4-(tert-butyl)phenoxy)-N-(3-hydroxy-3-phenylpropyl)amine.
Substitution: Formation of various substituted phenoxy derivatives depending on the electrophile used.
科学研究应用
2-(4-tert-butylphenoxy)-N-(3-hydroxy-3-phenylpropyl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its structural features that may interact with biological targets.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers or coatings.
Biological Studies: It can be used as a probe to study biochemical pathways and interactions in cells.
Industrial Applications: The compound can be utilized in the synthesis of other complex organic molecules for various industrial purposes.
作用机制
The mechanism of action of 2-(4-tert-butylphenoxy)-N-(3-hydroxy-3-phenylpropyl)acetamide involves its interaction with specific molecular targets. The phenoxy and acetamide groups can form hydrogen bonds and hydrophobic interactions with proteins or enzymes, potentially inhibiting or modulating their activity. The hydroxyl group can also participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets.
相似化合物的比较
Similar Compounds
2-(4-tert-butylphenoxy)acetamide: Lacks the hydroxy-phenylpropyl group, making it less complex.
N-(3-hydroxy-3-phenylpropyl)acetamide: Lacks the phenoxy group, reducing its potential interactions.
4-tert-butylphenoxyacetic acid: Contains a carboxylic acid instead of an acetamide group.
Uniqueness
2-(4-tert-butylphenoxy)-N-(3-hydroxy-3-phenylpropyl)acetamide is unique due to the combination of its functional groups, which provide a diverse range of chemical reactivity and potential biological interactions. The presence of both the phenoxy and hydroxy-phenylpropyl groups enhances its ability to interact with various molecular targets, making it a versatile compound for research and industrial applications.
属性
IUPAC Name |
2-(4-tert-butylphenoxy)-N-(3-hydroxy-3-phenylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO3/c1-21(2,3)17-9-11-18(12-10-17)25-15-20(24)22-14-13-19(23)16-7-5-4-6-8-16/h4-12,19,23H,13-15H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXKFVNLRFUAYBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NCCC(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

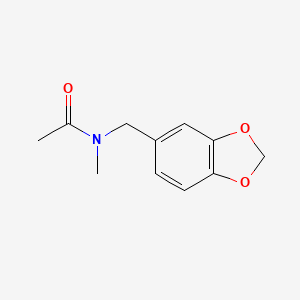
![[2-(3-Phenyl-1H-pyrazol-1-yl)ethyl]amine hydrochloride](/img/structure/B2798466.png)
![methyl 4-({[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B2798467.png)

![2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[3-(morpholin-4-yl)propyl]acetamide hydrochloride](/img/structure/B2798469.png)
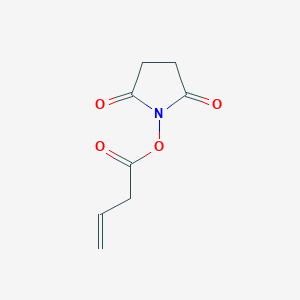
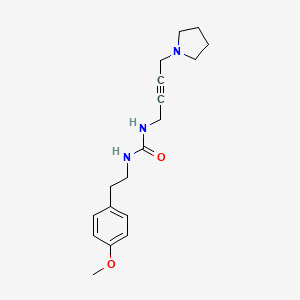
![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide](/img/structure/B2798473.png)
![1-{4-[(Dimethylamino)methyl]phenyl}ethan-1-one](/img/structure/B2798474.png)
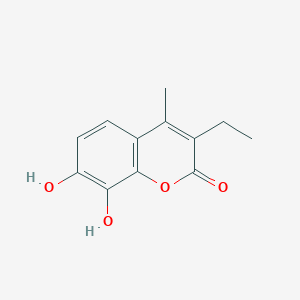
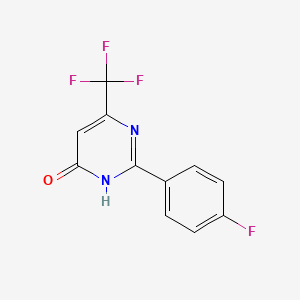
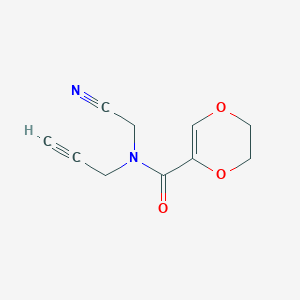
![2-[2-(4-fluorophenoxy)ethyl]-6-(pyrrolidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2798483.png)
